molecular formula C18H16FN3O3S B2639477 N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034543-04-7

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2639477
CAS No.: 2034543-04-7
M. Wt: 373.4
InChI Key: BLAFKDYUPQQWOD-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step reactions. One common approach is the Suzuki coupling reaction, which is used to form the bipyridine structure. This reaction involves the coupling of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst . The sulfonamide group can be introduced through a reaction with a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction of a nitro group would yield an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to its combination of a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-25-17-5-4-15(19)10-18(17)26(23,24)22-11-13-6-8-21-16(9-13)14-3-2-7-20-12-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFKDYUPQQWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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